molecular formula C15H15ClN6O B2375674 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide CAS No. 881083-30-3

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide

Cat. No.: B2375674
CAS No.: 881083-30-3
M. Wt: 330.78
InChI Key: JCIUDTVZHQEJQZ-UHFFFAOYSA-N
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Description

N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₂₀H₁₇ClN₆O₂ and a molecular weight of 408.846 g/mol. Its monoisotopic mass is 408.110151, and it is registered under CAS number 881073-25-2 . The compound features a hydrazide group linked to the pyrazolo[3,4-d]pyrimidine scaffold, substituted at the 1-position with a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O/c1-3-13(23)20-21-14-11-7-19-22(15(11)18-8-17-14)10-5-4-9(2)12(16)6-10/h4-8H,3H2,1-2H3,(H,20,23)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIUDTVZHQEJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
  • Molecular Formula : C15H15ClN6O
  • Molecular Weight : 330.78 g/mol
  • Purity : Typically around 95% .

The compound's biological activity is primarily attributed to its interaction with cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.

Target and Mode of Action

  • Target : CDK2/cyclin A2 complex.
  • Mode of Action : Inhibition of CDK2 leads to cell cycle arrest and apoptosis in various cancer cell lines. Similar compounds have demonstrated significant cytotoxicity by disrupting normal cell cycle progression .

In Vitro Studies

Research has shown that this compound exhibits:

  • Cytotoxic Effects : Significant inhibition of cell growth in multiple cancer cell lines, including breast and lung cancer models.
  • Apoptotic Induction : The compound triggers apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

In Vivo Studies

Preliminary animal studies suggest that this compound may also possess anti-tumor properties when administered in vivo. It has shown promise in reducing tumor size in murine models, indicating its potential for therapeutic applications .

Study 1: CDK2 Inhibition

A study conducted on the effects of this compound demonstrated:

  • Cell Line Tested : MCF-7 (breast cancer).
  • Results : The compound inhibited CDK2 activity by approximately 70%, leading to a marked decrease in cell proliferation and increased apoptosis markers .

Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetic profile of the compound revealed:

ParameterValue
AbsorptionHigh
DistributionLipophilic
MetabolismLiver (CYP450 pathways)
ExcretionUrinary

This profile suggests favorable characteristics for further development as an anticancer agent .

Scientific Research Applications

The compound has shown promising results in several biological assays, indicating its potential as a therapeutic agent.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer activity. A study highlighted that certain pyrazolo derivatives could inhibit the growth of hepatocellular carcinoma cells effectively. The structural modifications, including the incorporation of the 3-chloro-4-methylphenyl group, enhance their anti-proliferative effects by targeting specific cellular pathways involved in cancer progression .

Anti-inflammatory Effects

In addition to its anticancer properties, N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide has been investigated for its anti-inflammatory potential. Pyrazole derivatives have been shown to modulate inflammatory responses, making them candidates for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action for this compound:

Study on Anticancer Activity

A detailed investigation into the anticancer properties revealed that this compound could induce apoptosis in cancer cells through the activation of intrinsic pathways. The study utilized various cancer cell lines and demonstrated a dose-dependent response in cell viability assays, confirming the compound's potential as an anticancer agent .

Anti-inflammatory Mechanism

Another research effort focused on elucidating the anti-inflammatory mechanism of action. The compound was found to inhibit key pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting a pathway through which it could be developed into a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Scaffolds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide 3-chloro-4-methylphenyl, propanehydrazide C₂₀H₁₇ClN₆O₂ 408.846 Not reported Not reported (structural similarity suggests kinase inhibition potential)
N'-[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide 3-methylphenyl, propanehydrazide C₁₉H₁₈N₆O Not reported Not reported Not reported (analogue with reduced halogenation)
1-(3-Chloro-4-methylphenyl)-N-[2-(diethylamino)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-chloro-4-methylphenyl, diethylaminoethyl C₁₈H₂₃ClN₆ 358.874 Not reported Enhanced solubility due to tertiary amine group
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine 4-nitrophenyl, 4-fluorophenyl C₁₇H₁₁FN₆O₂ 350.31 >340 Kinase inhibition (implied by nitro/fluoro substituents)
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine Benzothiazole, phenyl C₁₉H₁₂N₆S 356.41 Not reported Antimicrobial activity against P. aeruginosa and C. albicans
Key Observations:
  • Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogues (e.g., 3-methylphenyl in ).
  • Hydrazide vs. Amine Linkages : Hydrazide-containing derivatives (e.g., target compound) are less explored for kinase inhibition compared to amine-linked analogues, which are often optimized for solubility and bioavailability .
  • Biological Activity : Benzothiazole-substituted pyrazolo[3,4-d]pyrimidines (e.g., compound 3a in ) demonstrate significant antimicrobial activity, suggesting that the scaffold’s electronic properties can be tuned for diverse therapeutic applications.

Q & A

Basic Research Question

  • Structural Confirmation :
    • 1H/13C NMR : Assign peaks for the pyrazolo[3,4-d]pyrimidine core (δ 8.2–9.1 ppm for aromatic protons) and hydrazide NH signals (δ 9.5–10.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₉H₁₈ClN₇O: 403.12 g/mol) .
  • Purity Assessment :
    • HPLC : Use a C18 column with acetonitrile/water gradient (≥95% purity threshold) .
    • Melting Point Analysis : Compare observed values with literature data to detect impurities .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Advanced Research Question
Methodology :

  • Substituent Variation : Modify the hydrazide chain (e.g., alkyl vs. aryl groups) or the chloro-methylphenyl moiety to assess impact on target binding .
  • In Vitro Assays :
    • Kinase Inhibition : Screen against FLT3, VEGFR2, or other kinases using ADP-Glo™ assays .
    • Cytotoxicity Testing : Use MV4-11 (AML) or HCT-116 (cancer) cell lines with IC₅₀ determination via MTT assays .
      Example SAR Findings :
Substituent PositionModificationBiological Activity (IC₅₀)
Hydrazide ChainPropaneFLT3 IC₅₀ = 12 nM
Phenyl Ring4-MethylVEGFR2 IC₅₀ = 8 nM

How should researchers resolve contradictions in biological activity data across different assays?

Advanced Research Question
Strategies :

  • Orthogonal Validation : Confirm kinase inhibition via Western blot (e.g., phospho-FLT3 detection) alongside enzymatic assays .
  • Solubility/Permeability Adjustments : Use DMSO stock solutions ≤0.1% to avoid solvent interference in cell-based assays .
  • Structural Analog Comparison : Test derivatives (e.g., 3-chloro vs. 5-chloro isomers) to isolate substituent-specific effects .
    Case Study : Discrepancies in IC₅₀ values for FLT3 inhibition may arise from assay temperature (25°C vs. 37°C); repeat under standardized conditions .

What in vivo models are suitable for evaluating the efficacy of this compound?

Advanced Research Question

  • Transgenic Zebrafish : Assess antiangiogenic effects via VEGF signaling inhibition (dose range: 1–10 µM) .
  • MV4-11 Xenograft Mice : Administer 10 mg/kg compound daily via oral gavage; monitor tumor volume reduction and survival rates .
    Key Metrics :
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
  • Toxicity : Perform histopathology on liver/kidney tissues post-treatment .

How can primary molecular targets be identified for this compound?

Advanced Research Question
Approaches :

  • Kinome Profiling : Use commercial panels (e.g., Eurofins KinaseProfiler™) to screen 400+ kinases at 1 µM .
  • Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding modes to FLT3 or VEGFR2 .
  • Pull-Down Assays : Immobilize the compound on sepharose beads and identify bound proteins via mass spectrometry .

What strategies mitigate metabolic instability in this compound?

Advanced Research Question

  • Prodrug Design : Introduce acetyl-protected hydrazide groups to enhance plasma stability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
  • Metabolite Identification : Use liver microsomes + NADPH to detect oxidation products via LC-MS .

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